molecular formula C19H22N4O B2723910 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea CAS No. 1798023-86-5

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea

Cat. No. B2723910
CAS RN: 1798023-86-5
M. Wt: 322.412
InChI Key: BOPMMTTXQWBEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a key component of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea, is extensively utilized in medicinal chemistry for developing compounds to treat human diseases. This nitrogen heterocycle is valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity. Pyrrolidine derivatives, including pyrrolizines and pyrrolidine-2,5-diones, have shown significant bioactivity and target selectivity. The review by Li Petri et al. (2021) details synthetic strategies and the influence of steric factors on biological activity, highlighting the diverse biological profiles achievable with pyrrolidine compounds in drug discovery Li Petri et al., 2021.

Chemical Inhibitors and Cytochrome P450 Isoforms

This compound may interact with cytochrome P450 (CYP) isoforms, crucial for drug metabolism and the potential for drug-drug interactions. The selectivity of chemical inhibitors for CYP isoforms is fundamental in understanding specific CYP involvement in drug metabolism. Khojasteh et al. (2011) review the selectivity and potency of chemical inhibitors against major human hepatic CYP isoforms, which is critical for the development of new therapeutic compounds with minimal adverse interactions Khojasteh et al., 2011.

Pyrrolopyridine Kinase Inhibitors

Pyrrolo[2,3-b]pyridine, a core structure in this compound, has been utilized in the design of kinase inhibitors due to its ability to interact with kinases through multiple binding modes. Wenglowsky (2013) discusses the versatility of pyrazolo[3,4-b]pyridine in kinase inhibitor design, highlighting its applications across a broad range of kinase targets. This scaffold's ability to mimic ATP's purine ring allows for the development of potent inhibitors for cancer treatment and other diseases Wenglowsky, 2013.

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3. They have been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .

Future Directions

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy, particularly for tumors where the FGFR signaling pathway is abnormally activated .

properties

IUPAC Name

1-(2-phenylethyl)-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(22-13-9-16-6-2-1-3-7-16)21-12-5-14-23-15-10-17-8-4-11-20-18(17)23/h1-4,6-8,10-11,15H,5,9,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPMMTTXQWBEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.